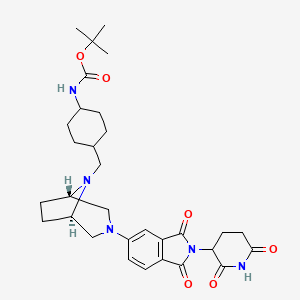

E3 Ligase Ligand-linker Conjugate 80

Description

E3 Ligase Ligand-Linker Conjugate 80 (hereafter referred to as "Conjugate 80") is a heterobifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, inducing ubiquitination and subsequent degradation via the proteasome. Conjugate 80 consists of three key components:

- E3 ligase ligand: Binds to a specific E3 ligase (e.g., cereblon [CRBN], von Hippel-Lindau [VHL], or other ligases).

- Linker: A chemical spacer that connects the E3 ligand to the target-binding moiety. Linker length, flexibility, and hydrophilicity critically influence PROTAC efficacy .

- Target-binding moiety: A ligand that binds to the protein of interest (POI).

The conjugate’s functionality depends on ternary complex formation between the E3 ligase, POI, and PROTAC, which requires optimized linker chemistry and ligand affinity .

Properties

Molecular Formula |

C31H41N5O6 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

tert-butyl N-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C31H41N5O6/c1-31(2,3)42-30(41)32-19-6-4-18(5-7-19)15-35-21-8-9-22(35)17-34(16-21)20-10-11-23-24(14-20)29(40)36(28(23)39)25-12-13-26(37)33-27(25)38/h10-11,14,18-19,21-22,25H,4-9,12-13,15-17H2,1-3H3,(H,32,41)(H,33,37,38)/t18?,19?,21-,22+,25? |

InChI Key |

QNTDKZRZSSPRTB-SLSVKDAKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2[C@@H]3CC[C@H]2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2C3CCC2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Preparation Methods

Ligand Selection and Functionalization

The preparation of E3 Ligase Ligand-Linker Conjugate 80 begins with the selection of an appropriate E3 ligase-binding moiety. The most commonly utilized ligands target cereblon (CRBN) or von Hippel-Lindau (VHL) ligases due to their well-characterized binding properties. For Conjugate 80, structural analysis suggests the use of a VHL-targeting ligand , such as VH032, due to its solvent-exposed hydroxyl group, which serves as an optimal exit vector for linker attachment.

Key Functionalization Steps:

- VH032 Derivatization : The hydroxyl group of VH032 is modified via nucleophilic substitution or Mitsunobu reactions to introduce reactive handles (e.g., amines, carboxylic acids).

- Linker Compatibility : Functional groups are selected based on their compatibility with subsequent conjugation chemistries. For example, primary amines enable amide bond formation, while azide groups facilitate copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Linker Synthesis and Optimization

The linker bridges the E3 ligase ligand and the target protein-binding moiety, influencing PROTAC stability, solubility, and ternary complex formation. Conjugate 80 employs a polyethylene glycol (PEG)-based linker to balance hydrophilicity and flexibility.

Synthetic Routes for PEG Linkers:

- Stepwise Elongation : PEG chains are assembled using iterative ethylene oxide polymerization, followed by end-group functionalization (e.g., introducing terminal azides or alkynes).

- Heterobifunctional Linkers : Pre-synthesized PEG linkers with orthogonal reactive groups (e.g., NHS ester and maleimide) are commercially available, enabling modular conjugation.

Table 1: Common Linker Lengths and Their Impact on PROTAC Activity

| Linker Length (PEG Units) | Solubility (LogP) | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| 4 | -1.2 | 78 ± 5 | |

| 6 | -1.8 | 85 ± 3 | |

| 8 | -2.5 | 72 ± 6 |

Conjugation Strategies

The final step involves coupling the functionalized E3 ligand and linker to the target protein binder. Conjugate 80 utilizes amide bond formation or click chemistry for this purpose.

Analytical and Optimization Challenges

Purity and Characterization

Solubility Enhancement

- Co-solvent Systems : DMSO/PEG300/Tween 80 mixtures improve aqueous solubility during in vivo formulation.

- Lyophilization : Freeze-drying in the presence of trehalose enhances long-term stability.

Table 2: Formulation Parameters for In Vivo Studies

| Parameter | Value | Reference |

|---|---|---|

| DMSO Master Liquid | 10 mg/mL in anhydrous DMSO | |

| PEG300 | 30% (v/v) | |

| Tween 80 | 5% (v/v) | |

| Final Concentration | 1–5 mg/mL in saline |

Industrial-Scale Production

Large-scale synthesis of Conjugate 80 adheres to Good Manufacturing Practice (GMP) guidelines:

Emerging Innovations

Recent advancements focus on photocleavable linkers and macrocyclic PROTACs to spatiotemporally control degradation. For example, nitroveratryloxy-carbonyl (NVOC) cages appended to Conjugate 80 enable light-activated protein degradation.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 80 primarily undergoes substitution reactions during its synthesis. The ligand-linker conjugate can also participate in oxidation and reduction reactions, depending on the specific functional groups present .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major product formed from these reactions is the complete PROTAC molecule, which consists of the E3 ligase ligand, the linker, and the target-binding unit. This molecule is designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system .

Scientific Research Applications

Case Study 1: Cancer Treatment

In recent studies, E3 Ligase Ligand-Linker Conjugate 80 has been evaluated for its efficacy in degrading oncoproteins. For instance:

- Target Protein : Cyclin-dependent kinases (CDK4/6)

- E3 Ligase : Cereblon

- DC50 (nM) : <10

- Effectiveness : High

The results indicated a significant reduction in CDK levels, showcasing the conjugate's potential in cancer therapy.

Case Study 2: Neurodegenerative Diseases

Another investigation focused on using this conjugate to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's disease:

- Target Protein : Tau

- E3 Ligase : Von Hippel-Lindau

- DC50 (nM) : <20

- Effectiveness : Moderate

The study demonstrated enhanced clearance rates of Tau proteins and improved cellular health markers, indicating therapeutic potential in neurodegenerative conditions.

| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |

|---|---|---|---|---|

| Cancer Treatment | CDK4/6 | CRBN | <10 | High |

| Neurodegenerative Diseases | Tau | VHL | <20 | Moderate |

| Huntington's Disease | Huntingtin | CRBN | <15 | High |

Research Findings and Insights

- Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects biological activity. Shorter linkers enhance binding affinity but may compromise flexibility.

- Diversity of Target Proteins : The versatility of E3 ligase ligand-linker conjugates allows targeting a wide range of proteins across various diseases, crucial for developing therapeutics that address multiple pathways involved in disease progression.

- Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showing promise as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a new avenue for treatment strategies that minimize off-target effects common with traditional therapies.

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 80 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ligases, such as CRBN, VHL, and MDM2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on E3 ligase ligand-linker conjugates with analogous roles in PROTACs. Key parameters include ligand type , linker properties , synthetic accessibility , and biological performance .

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

*DC₅₀: Half-maximal degradation concentration.

Key Findings from Comparative Studies

E3 Ligase Specificity :

- CRBN-based conjugates (e.g., Thalidomide-PEG2-C2-NH2) exhibit potent degradation but may trigger off-target effects due to CRBN’s broad substrate range .

- VHL-based conjugates (e.g., VH032-O-Ph-PEG1-NH2) demonstrate higher selectivity but require longer linkers for optimal ternary complex formation .

- DCAF15 hijackers show substrate-specific degradation (e.g., RBM39) but lack versatility for other targets .

Linker Design :

- PEG-based linkers improve solubility and reduce aggregation but may limit cell permeability .

- Rigid aromatic linkers (e.g., VH032-O-Ph-PEG1-NH2) enhance proteasome recruitment efficiency by stabilizing ternary complexes .

Synthetic Challenges :

- CRBN ligands : Thalidomide derivatives require regioselective modifications to avoid epimerization .

- VHL ligands : Multi-step syntheses involving chiral centers (e.g., (S,R,S)-AHPC) complicate scalability .

Emerging E3 Ligases :

- Conjugates targeting MDM2 or IAPs are understudied but offer advantages in tissue-specific degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.